A Technical Guide to 1,10-Decanedioic-D16 Acid: Properties and Applications
A Technical Guide to 1,10-Decanedioic-D16 Acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the chemical properties, experimental applications, and potential biological relevance of 1,10-Decanedioic-D16 acid. This deuterated analog of sebacic acid is a valuable tool in metabolic research, analytical chemistry, and drug development, primarily serving as a stable isotope-labeled internal standard.
Core Chemical and Physical Properties
1,10-Decanedioic-D16 acid, also known as sebacic acid-d16, is a saturated dicarboxylic acid where all sixteen hydrogen atoms on the carbon chain have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart, sebacic acid.
Quantitative Data Summary
The key physical and chemical properties of 1,10-Decanedioic-D16 acid are summarized in the table below for easy reference.
| Property | Value |
| Synonyms | Sebacic acid-d16, Decanedioic acid-d16, 1,8-Octanedicarboxylic-d16 acid |
| Molecular Formula | C₁₀H₂D₁₆O₄ |
| Molecular Weight | 218.35 g/mol |
| CAS Number | 73351-71-0 |
| Appearance | White to off-white solid, powder, or flaky crystals |
| Melting Point | 133-137 °C |
| Boiling Point | 294.5 °C (at 760 mmHg) |
| Solubility | Slightly soluble in water (1 g/L); Soluble in alcohol and ether |
| Isotopic Purity | Typically ≥98 atom % D |
Experimental Protocols and Applications
1,10-Decanedioic-D16 acid is primarily used as an internal standard in quantitative analytical methods. Below are detailed methodologies for its application in common analytical techniques.
Synthesis of α-Deuterated Carboxylic Acids
A general and environmentally friendly method for synthesizing deuterated carboxylic acids involves the use of D₂O.[1]
Methodology:
-
The corresponding non-deuterated malonic acid derivative is subjected to a hydrogen/deuterium exchange reaction in the presence of deuterium oxide (D₂O).
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This is followed by decarboxylation.
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This process is efficient and typically does not require organic solvents or other additives, yielding highly pure deuterated carboxylic acids.[1]
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the most common application for 1,10-Decanedioic-D16 acid, enabling precise quantification of endogenous sebacic acid in biological matrices.[2][3][4]
Sample Preparation (from Human Plasma):
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To a plasma sample, add a known concentration of 1,10-Decanedioic-D16 acid as the internal standard.
-
Perform lipid extraction using a solvent system such as hexane/isopropanol (3:2, v/v).[3]
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Vortex the mixture and incubate at -20 °C for 10 minutes.
-
Centrifuge at 14,000 x g for 5 minutes at 4 °C.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent (e.g., 80% methanol) for LC-MS/MS analysis.[3]
LC-MS/MS Analysis:
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Chromatographic Separation: Use a C18 reversed-phase column with an isocratic mobile phase, such as 90% acetonitrile, 10% water, and 2 mM ammonium acetate, to enhance the negative electrospray ionization (ESI) response.[2][3]
-
Mass Spectrometry: Operate the mass spectrometer in negative ESI mode. Detection is performed using Multiple Reaction Monitoring (MRM).[2][3] Monitor the specific precursor-to-product ion transitions for both sebacic acid and 1,10-Decanedioic-D16 acid.
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Quantification: The ratio of the peak area of endogenous sebacic acid to the peak area of the 1,10-Decanedioic-D16 acid internal standard is used to calculate the concentration of sebacic acid in the original sample.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, dicarboxylic acids require derivatization to increase their volatility.
Derivatization (Silylation):
-
Extract the dicarboxylic acids from the sample matrix using a suitable organic solvent like methanol.[5]
-
Dry the extract completely.
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[5][6]
-
Heat the reaction mixture (e.g., at 70°C for 90 minutes) to convert the carboxylic acid groups to their trimethylsilyl (TMS) esters.[5]
GC-MS Analysis:
-
Separation: Use a non-polar capillary column, such as an HP-5, with helium as the carrier gas.[5]
-
Detection: The mass spectrometer can be operated in either full scan or Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[5] The deuterated standard will be distinguishable by its higher mass-to-charge ratio.
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a potential biological pathway related to the non-deuterated analog of this compound.
References
- 1. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a LC⁻MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of protocol for analysis of dicarboxylic acids in ambient aerosol samples using GC-MS: method comparison and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
